molecular formula C4H3NO2 B14645627 4-Methylidene-1,3-oxazol-5(4H)-one CAS No. 53387-41-0

4-Methylidene-1,3-oxazol-5(4H)-one

Cat. No.: B14645627
CAS No.: 53387-41-0
M. Wt: 97.07 g/mol
InChI Key: OBWUGELTXLVOOC-UHFFFAOYSA-N
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Description

4-Methylidene-1,3-oxazol-5(4H)-one is a heterocyclic compound containing an oxazole ring with a methylidene group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-1,3-oxazol-5(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an α,β-unsaturated carbonyl compound with an amine can lead to the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized synthetic routes that maximize yield and minimize costs. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The methylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylidene-1,3-oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3-oxazol-5(4H)-one: Lacks the methylidene group but shares the oxazole ring structure.

    4-Methylidene-1,3-thiazol-5(4H)-one: Contains a sulfur atom in place of the oxygen in the oxazole ring.

Uniqueness

4-Methylidene-1,3-oxazol-5(4H)-one is unique due to the presence of the methylidene group, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.

Properties

CAS No.

53387-41-0

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

IUPAC Name

4-methylidene-1,3-oxazol-5-one

InChI

InChI=1S/C4H3NO2/c1-3-4(6)7-2-5-3/h2H,1H2

InChI Key

OBWUGELTXLVOOC-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)OC=N1

Origin of Product

United States

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